(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone

Lipophilicity Drug-likeness Solubility

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone (CAS 349613-67-8) is a synthetic small molecule (MF: C20H22N2O3; MW: 338.4 g/mol) belonging to the benzodioxole-piperazine class. It features a piperazine ring N-substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and N-acylated with a p-toluoyl (4-methylbenzoyl) moiety.

Molecular Formula C20H22N2O3
Molecular Weight 338.4g/mol
CAS No. 349613-67-8
Cat. No. B501600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone
CAS349613-67-8
Molecular FormulaC20H22N2O3
Molecular Weight338.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H22N2O3/c1-15-2-5-17(6-3-15)20(23)22-10-8-21(9-11-22)13-16-4-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3
InChIKeyQLEJIPPPJVEACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone (CAS 349613-67-8): Piperazine-Benzodioxole Building Block for CNS-Focused Discovery


(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone (CAS 349613-67-8) is a synthetic small molecule (MF: C20H22N2O3; MW: 338.4 g/mol) belonging to the benzodioxole-piperazine class [1] . It features a piperazine ring N-substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and N-acylated with a p-toluoyl (4-methylbenzoyl) moiety. This dual pharmacophoric architecture places it at the intersection of privileged scaffolds recognized for sigma receptor engagement, monoaminergic modulation, and CNS polypharmacology [2].

Why Generic Piperazine-Benzodioxole Analogs Cannot Replace (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone


Within the benzodioxole-piperazine chemotype, subtle variations in the N-substituent pattern—specifically the transition from a benzyl to a benzoyl linkage—produce pronounced shifts in lipophilicity (ΔLogP > 1.3 units), polar surface area (ΔtPSA ≈ 17 Ų), and molecular rigidity (ΔRotatable Bonds = 1) [1] . These divergent physicochemical signatures directly govern solubility, passive membrane permeability, and metabolic stability, making it invalid to presume functional interchangeability between the p-toluoyl amide analog and its p-methylbenzyl amine counterpart [2]. The carbonyl oxygen additionally presents a hydrogen-bond acceptor site absent in benzyl variants, potentially altering pharmacophoric recognition at sigma-1 and aminergic GPCR targets [2].

Quantitative Differentiation Evidence for (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone vs. Closest Structural Analogs


Partition Coefficient (LogP): 1.33-Log-Unit Reduction vs. Methylbenzyl Analog Predicts Enhanced Aqueous Solubility

The target compound exhibits a computed partition coefficient (XLogP3) of 2.9, compared to a measured LogP of 4.23 for the closest structural analog 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylbenzyl)piperazine, yielding a ΔLogP of +1.33 log units higher lipophilicity in the comparator [1] . This difference arises from the replacement of the p-toluoyl amide (target) with a p-methylbenzyl amine (analog) at the piperazine N4 position, a change that introduces a polar carbonyl oxygen and alters the electronic character of the aromatic substituent linkage [2].

Lipophilicity Drug-likeness Solubility

Topological Polar Surface Area (tPSA): 17.1 Ų Increase Over Analog Suggests Differentiated Blood-Brain Barrier Penetration Profile

The target compound possesses a topological polar surface area (tPSA) of 42.0 Ų compared to 24.9 Ų for the methylbenzyl analog 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylbenzyl)piperazine, reflecting a 17.1 Ų increase attributable to the amide carbonyl oxygen [1] . Both values fall below the 60 Ų threshold associated with oral bioavailability per Veber rules; however, the 1.7-fold difference in tPSA can produce measurable divergence in passive BBB permeability (typically optimal at tPSA < 70 Ų) and efflux transporter recognition [2].

CNS penetration Polar Surface Area Veber Rules

Rotatable Bond Count: One Fewer Rotatable Bond vs. Methylbenzyl Analog Implies Greater Conformational Restraint

The target compound contains 3 rotatable bonds, compared to 4 rotatable bonds in the methylbenzyl analog 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylbenzyl)piperazine [1] . The reduction is due to the amide bond (C–N) rotation being partially restricted relative to the freely rotating benzylic C–N single bond present in the analog. In drug discovery, reducing the number of rotatable bonds generally lowers the entropic penalty upon target binding and can enhance selectivity by limiting conformational flexibility [2].

Molecular rigidity Entropic penalty Target selectivity

Sigma-1 Receptor Affinity: Class-Level Benzodioxole-Piperazine Scaffold Engagement with Ki ~0.9 nM Reported for Methylbenzyl Analog

Although direct sigma-1 receptor binding data for the target compound have not been publicly disclosed, the structurally analogous 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylbenzyl)piperazine (CHEMBL1774732) has a reported Ki of 0.910 nM against rat sigma-1 receptor in a (+)-[³H]pentazocine competitive binding assay [1]. The target compound shares the identical benzodioxole-piperazine pharmacophore core but replaces the benzylic amine with an amide carbonyl. This structural modification is anticipated to modulate—rather than abolish—sigma-1 binding affinity, based on established SAR showing that benzodioxole-piperazine derivatives maintain low nanomolar sigma-1 engagement across diverse N-substitution patterns (Ki range: 0.43–0.91 nM for benzyl variants) [2].

Sigma-1 receptor CNS pharmacology Radioligand binding

Vendor Availability and Defined Purity: 90%+ Purity from Life Chemicals with Tiered Pricing from $57–$89

The target compound is commercially available from Life Chemicals (Catalog No.: F1318-0129) at 90%+ purity with the following tiered pricing: 2 μmol ($57), 2 mg ($59), 3 mg ($63), 4 mg ($66), 5 μmol ($63), 10 mg ($79), 15 mg ($89), and 20 μmol ($79) [1]. In contrast, the structurally analogous 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylbenzyl)piperazine (CAS 414883-17-3) does not appear with publicly listed pricing across major aggregator databases at the time of this analysis, indicating lower commercial availability as a pre-weighed, quality-controlled screening compound [2].

Procurement Screening library Chemical supplier

Optimal Research and Procurement Scenarios for (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone


CNS Drug Discovery Screening Where Balanced Lipophilicity (LogP 2.9) and Moderate Polar Surface Area (42 Ų) Are Critical

The target compound's physicochemical profile—LogP of 2.9 and tPSA of 42 Ų—positions it favorably within CNS MPO (Multi-Parameter Optimization) scoring frameworks [1] . Compared to the hyper-lipophilic methylbenzyl analog (LogP 4.23, tPSA 24.9 Ų), this compound is predicted to exhibit reduced non-specific tissue binding and more tractable formulation properties, making it a preferred candidate for CNS-targeted screening libraries where balanced drug-like properties are prioritized over maximal potency alone [2].

Sigma-1 Receptor Pharmacophore Elucidation via Amide-Containing Probe Molecules

Given the validated high affinity (Ki ~0.9 nM) of the benzodioxole-piperazine scaffold for sigma-1 receptors, the target compound offers a distinctive amide-functionalized analog for probing the role of hydrogen-bond interactions at the sigma-1 orthosteric site [1] . Unlike the entirely lipophilic benzylamine congeners, the carbonyl oxygen may engage in specific donor-acceptor interactions, enabling nuanced SAR studies to distinguish sigma-1 pharmacophore models from sigma-2 or off-target binding contributions .

Academic Screening Laboratories Seeking Pre-Priced, Purity-Verified Piperazine Building Blocks for Preliminary SAR

With transparent, tiered pricing from Life Chemicals ($57–$89 for quantities suitable for 96-well plate screening) and documented purity ≥90%, the target compound reduces procurement lead time for academic groups initiating pilot SAR campaigns [1]. The availability advantage over the methylbenzyl analog—which lacks comparable public vendor listings—minimizes delays in hit expansion workflows and enables rapid replicate testing across independent laboratories [1].

Lead Optimization Programs Targeting Improved Oral Bioavailability Through Reduced Conformational Flexibility

The reduction from 4 to 3 rotatable bonds relative to the methylbenzyl analog is consistent with empirical correlations showing that lower rotatable bond counts favor oral bioavailability in rats and humans [1] . Medicinal chemistry teams aiming to advance a benzodioxole-piperazine hit series toward orally bioavailable leads may therefore select the amide-containing target compound as a starting scaffold rather than the more flexible benzyl variants, anticipating lowered entropic binding penalties and improved pharmacokinetic profiles .

Quote Request

Request a Quote for (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.